

Initial Toxicity Screening of a Hypothetical RET Inhibitor: Ret-IN-17

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Compound of Interest

Compound Name: Ret-IN-17

Cat. No.: B12418699

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Disclaimer: As of November 2025, publicly available information on a compound specifically designated "**Ret-IN-17**" is limited. Therefore, this document presents a representative technical guide based on established principles of preclinical toxicology and data from similar classes of RET (Rearranged during Transfection) inhibitors. The data and experimental protocols provided are illustrative and intended for an audience of researchers, scientists, and drug development professionals.

Introduction

Ret-IN-17 is a hypothetical, potent, and selective small molecule inhibitor of the RET receptor tyrosine kinase. Activating mutations and fusions in the RET gene are oncogenic drivers in various cancers, including non-small cell lung cancer and medullary thyroid cancer.[1][2] By targeting the ATP-binding site of the RET protein, inhibitors like the hypothetical **Ret-IN-17** aim to block downstream signaling pathways that promote cancer cell proliferation and survival.[1][3][4] This guide outlines the initial preclinical toxicity screening of **Ret-IN-17**, providing an overview of its safety profile in in vitro and in vivo models.

In Vitro Cytotoxicity

Experimental Protocol: Cell Viability Assay

A panel of human cell lines, including cancer cell lines with RET alterations and normal human cell lines, were used to assess the in vitro cytotoxicity of **Ret-IN-17**. Cells were seeded in 96-well plates and treated with increasing concentrations of **Ret-IN-17** for 72 hours. Cell viability

was determined using a standard luminescence-based assay that measures ATP content, which is an indicator of metabolically active cells.

Data Summary

Cell Line	Tissue of Origin	RET Status	IC50 (nM)
TT	Thyroid Carcinoma	C634W Mutation	5.2
MTC-TTA	Medullary Thyroid Carcinoma	M918T Mutation	8.7
LC-2/ad	Lung Adenocarcinoma	CCDC6-RET Fusion	12.4
HEK293	Embryonic Kidney	Wild-Type	> 10,000
HFF-1	Foreskin Fibroblast	Wild-Type	> 10,000

Table 1: In vitro cytotoxicity (IC50) of **Ret-IN-17** in human cell lines.

Acute In Vivo Toxicity

Experimental Protocol: Single-Dose Oral Toxicity Study in Rodents

The acute oral toxicity of **Ret-IN-17** was evaluated in Sprague-Dawley rats according to OECD Guideline 423.[5] A single dose of **Ret-IN-17** was administered by oral gavage to a group of female rats at sequential dose levels. The animals were observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days post-dosing.[6] At the end of the observation period, all surviving animals were euthanized for gross necropsy.

Data Summary

Dose (mg/kg)	Number of Animals	Mortality	Clinical Signs
300	3	0/3	No observable adverse effects
2000	3	0/3	Transient lethargy observed within 4 hours, resolved by 24 hours

Table 2: Acute oral toxicity of **Ret-IN-17** in female Sprague-Dawley rats. The LD50 is estimated to be greater than 2000 mg/kg.

Repeated-Dose In Vivo Toxicity

Experimental Protocol: 14-Day Repeated-Dose Oral Toxicity Study in Rodents

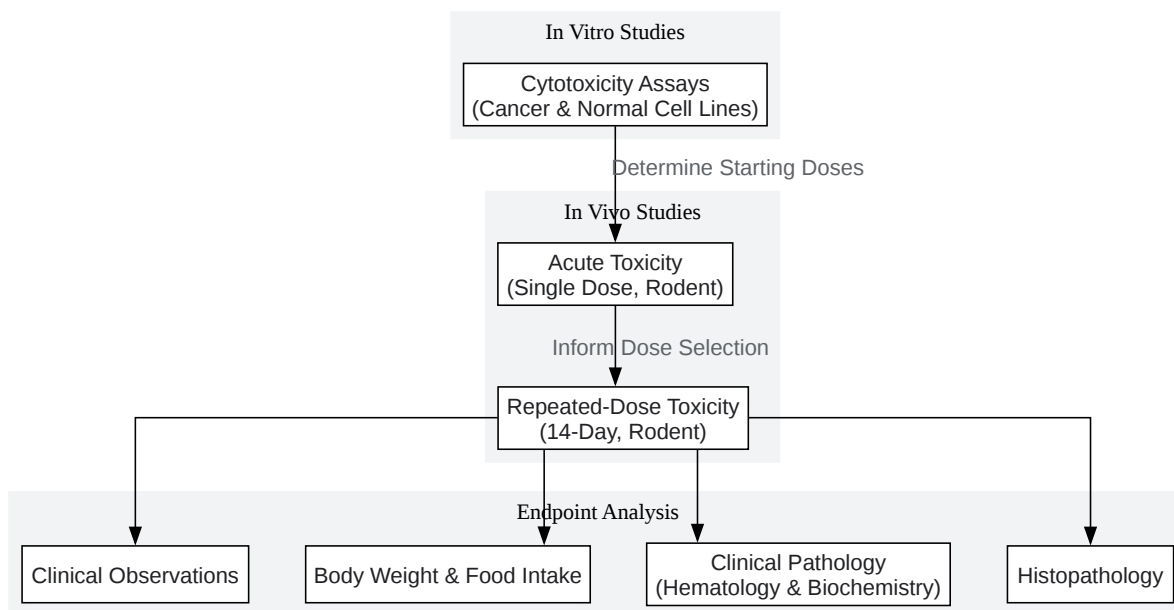
A 14-day repeated-dose oral toxicity study was conducted in Sprague-Dawley rats. **Ret-IN-17** was administered once daily by oral gavage at three dose levels to groups of male and female rats. A control group received the vehicle only. Throughout the study, animals were monitored for clinical signs, body weight changes, and food consumption. At the end of the treatment period, blood samples were collected for hematology and clinical chemistry analysis, and a full necropsy and histopathological examination of major organs were performed.

Data Summary

Parameter	Control (Vehicle)	50 mg/kg/day	150 mg/kg/day	450 mg/kg/day
Body Weight Change (g, Day 14)				
Male	+45.2	+43.8	+38.1	+25.5
Female	+28.1	+27.5	+24.9	+19.3
Hematology				
White Blood Cell Count (10 ⁹ /L)	8.5	8.3	7.9	6.1
Clinical Chemistry				
Alanine Aminotransferase (ALT, U/L)	42	45	58	95
Aspartate Aminotransferase (AST, U/L)	98	105	120	180
Histopathology Findings	No significant findings	No significant findings	Minimal centrilobular hypertrophy in the liver	Mild centrilobular hypertrophy and single-cell necrosis in the liver

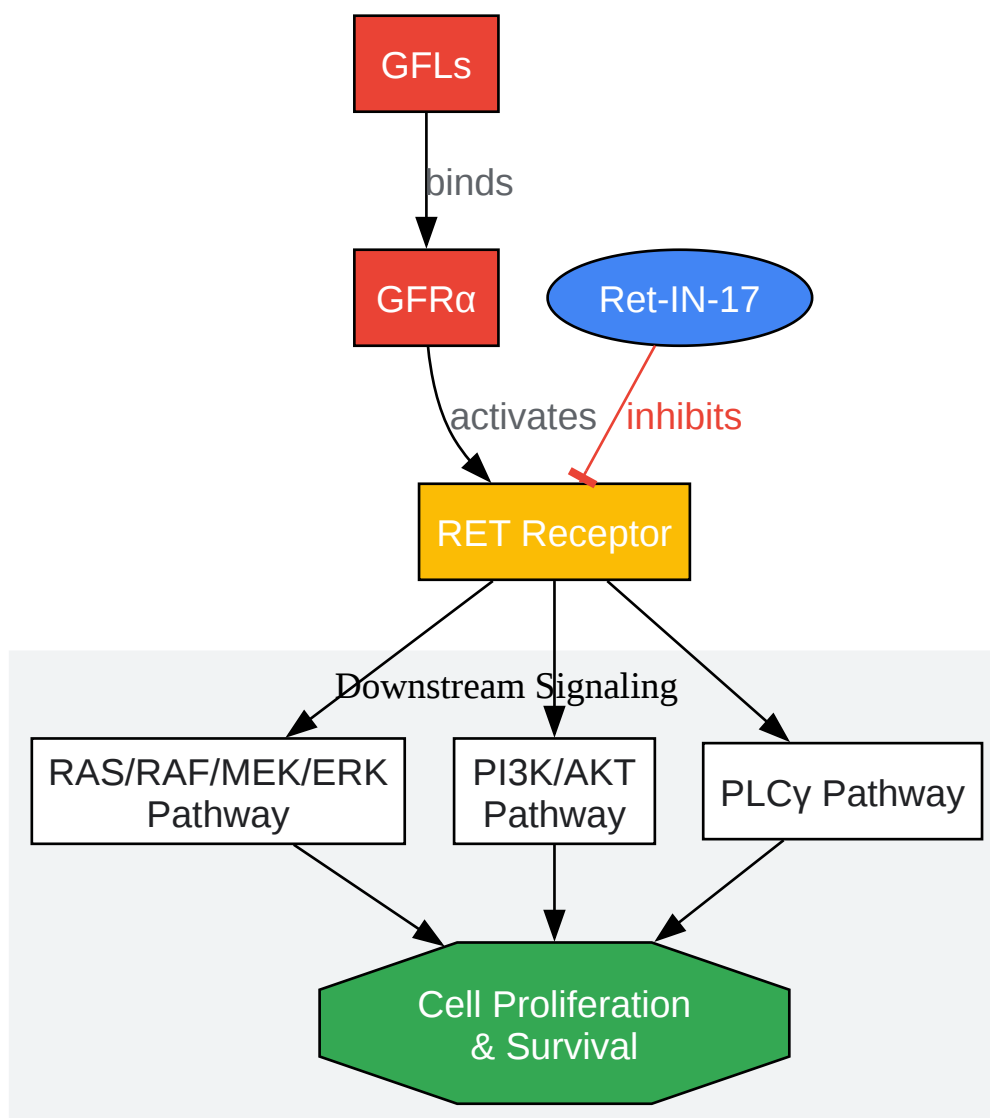
Table 3: Summary of key findings from a 14-day repeated-dose oral toxicity study of **Ret-IN-17** in Sprague-Dawley rats. Data are presented as mean values. *p < 0.05, **p < 0.01 compared to the control group.

Visualizations



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Caption: Experimental workflow for initial toxicity screening of **Ret-IN-17**.



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Caption: Simplified RET signaling pathway and the inhibitory action of **Ret-IN-17**.

Conclusion

The initial toxicity screening of the hypothetical RET inhibitor, **Ret-IN-17**, suggests a favorable acute safety profile with an oral LD50 greater than 2000 mg/kg in rats. In a 14-day repeated-dose study, the primary target organ for toxicity appeared to be the liver, as evidenced by elevated liver enzymes and mild histopathological changes at the highest dose tested. The No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 150 mg/kg/day in this study.

These preliminary findings are crucial for guiding dose selection in further long-term toxicity studies and for the continued development of **Ret-IN-17** as a potential therapeutic agent.

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